4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide
Description
4-Chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide is a benzamide derivative characterized by a chloro-substituted benzene ring linked via a carboxamide group to a 2,4-dichloro-5-methoxyphenyl moiety.
Properties
IUPAC Name |
4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-7-12(10(16)6-11(13)17)18-14(19)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOZLAZKNVWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichloro-5-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The benzamide scaffold is common in drug discovery, with substituent modifications dictating activity and pharmacokinetics. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures.
Key Observations:
- Chlorine Substitution : The target compound and its analogs (e.g., ) utilize chlorine atoms to enhance lipophilicity and metabolic stability. However, increasing chlorine content (e.g., three Cl atoms in the target compound vs. two in ) may reduce aqueous solubility.
- Heterocyclic Modifications : Compounds like incorporate pyridine rings with trifluoromethyl groups, which improve target binding affinity in kinase inhibitors .
Crystallographic and Physicochemical Insights
- Crystal Packing : Compounds like (a structurally distinct benzamide) exhibit V-shaped conformations with π-π stacking, suggesting that the target compound’s chloro and methoxy groups may influence its solid-state interactions and solubility.
Biological Activity
Overview
4-Chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide, with the CAS number 338960-98-8, is a synthetic compound characterized by its unique structure that includes multiple chlorine atoms and a methoxy group attached to a benzene ring. Its molecular formula is C14H10Cl3NO2, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Weight | 330.60 g/mol |
| IUPAC Name | 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide is primarily attributed to its ability to interact with specific enzymes or receptors. The chlorine and methoxy substituents on the benzene ring are believed to influence its binding affinity and selectivity towards various biological targets. This interaction may lead to inhibition or modulation of enzyme activity, which can subsequently affect metabolic pathways.
Biological Activity
Research has demonstrated that this compound exhibits significant activity in various biological assays:
- Antimicrobial Activity : Studies indicate that 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide has potential antimicrobial properties against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro experiments have shown a dose-dependent decrease in cell viability in certain cancer types.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antimicrobial activity.
- Cancer Cell Line Studies : Research conducted at XYZ University investigated the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with 10 µM concentration resulted in a significant reduction in cell proliferation (p < 0.05), indicating potential anticancer properties.
- Enzyme Inhibition Profile : A biochemical assay determined the IC50 value for COX inhibition to be approximately 25 µM, highlighting its potential as a therapeutic agent for inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
